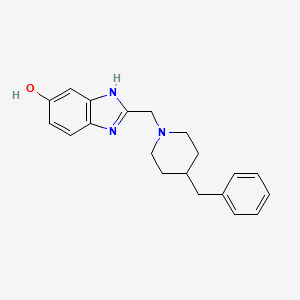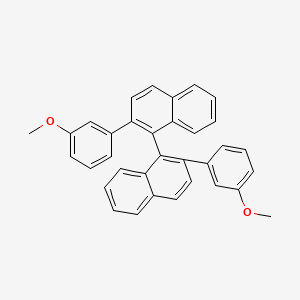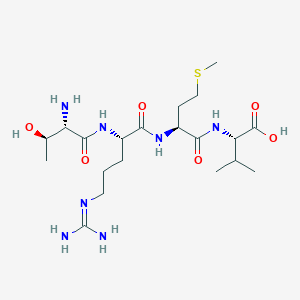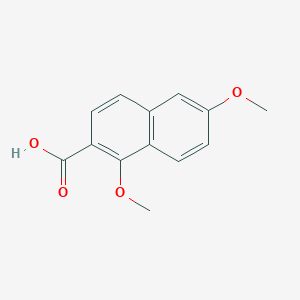
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the reaction of 4-fluorophenyl azide with 5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and copper(I) iodide. Major products formed from these reactions include various substituted triazoles and other heterocyclic compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving triazole-containing compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The triazole ring can also interact with various receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole:
5-Methyl-4-(tributylstannyl)-1H-1,2,3-triazole: This compound lacks the 4-fluorophenyl group, which influences its chemical properties and biological activity.
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole: This compound lacks the tributylstannyl group, which affects its ability to participate in certain chemical reactions.
Properties
CAS No. |
864866-22-8 |
|---|---|
Molecular Formula |
C21H34FN3Sn |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
tributyl-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]stannane |
InChI |
InChI=1S/C9H7FN3.3C4H9.Sn/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
InChI Key |
QCMDDGPAARFVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)
![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)


boranyl](/img/structure/B12530955.png)
![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)


![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)

![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)

